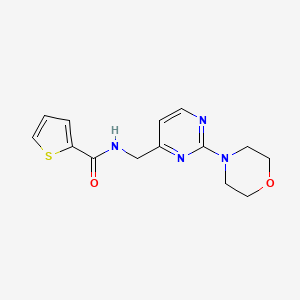

N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide

Description

N-((2-Morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 2-morpholinopyrimidinylmethyl group. This structure combines a planar aromatic system (thiophene) with a pyrimidine ring substituted with a morpholine moiety, a six-membered oxygen-containing heterocycle.

Properties

IUPAC Name |

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c19-13(12-2-1-9-21-12)16-10-11-3-4-15-14(17-11)18-5-7-20-8-6-18/h1-4,9H,5-8,10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBWSADRTZXAMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide typically involves the condensation of a thiophene derivative with a morpholinopyrimidine derivative. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions, such as temperature and solvent selection, to maximize yield and purity. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The compound’s structure allows it to form hydrogen bonds with the active sites of these enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

- The 2-nitrophenyl group in N-(2-nitrophenyl)thiophene-2-carboxamide introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the target compound’s pyrimidine-morpholine system .

Physicochemical and Crystallographic Comparisons

Table 2: Physicochemical Properties

Key Observations:

- Melting Points: Compound 8j’s lower melting point (164–166°C) compared to the nitro-substituted analogue (397 K ≈ 124°C) suggests reduced crystallinity due to bulkier thiomorpholine and thienopyrimidine groups .

- Dihedral Angles: The nitro-substituted analogue’s near-planar conformation (8.5–13.5° dihedral angles) contrasts with the likely non-planar geometry of the target compound due to the methylene linker between pyrimidine and thiophene .

Biological Activity

N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antibacterial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiophene ring, a morpholine moiety, and a pyrimidine derivative. Its structural formula can be represented as follows:

1. Anti-inflammatory Activity

Recent studies have shown that derivatives of morpholinopyrimidine, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that certain morpholinopyrimidine derivatives can inhibit nitric oxide (NO) production and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages .

Table 1: Summary of Anti-inflammatory Effects

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| V4 | 5.0 | iNOS inhibition |

| V8 | 3.5 | COX-2 inhibition |

| N-(morpholino)thiophene | 4.0 | NO production inhibition |

2. Antibacterial Activity

The antibacterial efficacy of related thiophene derivatives has also been investigated. For instance, N-(4-methylpyridin-2-yl) thiophene-2-carboxamides demonstrated promising activity against extended-spectrum beta-lactamase (ESBL)-producing E. coli strains . The binding interactions between these compounds and bacterial proteins were analyzed using molecular docking studies, revealing significant hydrogen bonding and hydrophobic interactions that contribute to their antibacterial effects.

Table 2: Antibacterial Activity Against E. coli

| Compound | Minimum Inhibitory Concentration (MIC) | Target Protein |

|---|---|---|

| 4a | 16 µg/mL | 6N9K |

| 4c | 8 µg/mL | 7BDS |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. Studies indicate that the compound may modulate inflammatory pathways by inhibiting key enzymes such as iNOS and COX-2, thereby reducing pro-inflammatory mediators . Additionally, its antibacterial properties are attributed to the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Case Studies

- In Vitro Study on Anti-inflammatory Effects : A study conducted on RAW 264.7 macrophage cells demonstrated that treatment with N-(morpholino)thiophene derivatives significantly reduced the levels of pro-inflammatory cytokines in response to LPS stimulation . The results suggest potential therapeutic applications for inflammatory diseases.

- Antibacterial Efficacy Evaluation : Another study examined the antibacterial activity of various thiophene derivatives against ESBL-producing E. coli strains. Compounds showed varying degrees of effectiveness, with specific derivatives achieving MIC values as low as 8 µg/mL, indicating their potential as novel antibacterial agents against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-((2-morpholinopyrimidin-4-yl)methyl)thiophene-2-carboxamide, and how do reaction conditions influence intermediate stability?

- Answer: The synthesis typically involves sequential coupling reactions. First, the pyrimidine-morpholine core is prepared via nucleophilic substitution (e.g., reacting 4-chloropyrimidine with morpholine under basic conditions). The thiophene-carboxamide moiety is then introduced through amide coupling using reagents like EDCI/HOBt or DCC in anhydrous DMF. Key factors include:

- Temperature control (0–5°C for coupling to minimize side reactions).

- Solvent selection (polar aprotic solvents enhance reactivity but may require strict anhydrous conditions).

- Purification via column chromatography or recrystallization to isolate intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

- Answer:

- NMR (¹H/¹³C): Assign peaks for the morpholine (δ 3.6–3.8 ppm, N-CH₂), pyrimidine (δ 8.2–8.5 ppm, aromatic H), and thiophene (δ 7.0–7.5 ppm) moieties.

- IR spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C (~1120 cm⁻¹).

- X-ray crystallography: Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement). Ensure data resolution < 1.0 Å for accurate bond-length analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity by modifying the morpholino-pyrimidine or thiophene domains?

- Answer:

- Morpholine modifications: Replace morpholine with piperazine or thiomorpholine to alter steric/electronic effects. For example, thiomorpholine enhances lipophilicity, potentially improving membrane permeability .

- Pyrimidine substitutions: Introduce electron-withdrawing groups (e.g., -F) at the pyrimidine C5 position to modulate kinase-binding affinity.

- Thiophene replacements: Swap thiophene with furan or pyrrole to evaluate π-stacking interactions in target binding pockets. Use molecular docking (AutoDock Vina) and in vitro kinase assays (IC₅₀ comparisons) to validate changes .

Q. What experimental strategies address contradictions in reported pharmacokinetic (PK) data, such as rapid in vivo clearance versus sustained cellular bioactivity?

- Answer:

- Comparative PK studies: Use standardized protocols across models (e.g., Sprague-Dawley rats vs. C57BL/6 mice) to isolate species-specific metabolism differences.

- Microsomal stability assays: Identify cytochrome P450 isoforms responsible for rapid clearance using human/rodent liver microsomes + selective inhibitors (e.g., ketoconazole for CYP3A4).

- Prodrug design: Introduce ester or carbonate prodrug moieties at the carboxamide group to enhance oral bioavailability while maintaining intracellular activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.